molecular formula C6H5F2NO B2893421 2-(Difluoromethyl)pyridin-4-ol CAS No. 501125-75-3

2-(Difluoromethyl)pyridin-4-ol

Cat. No.: B2893421
CAS No.: 501125-75-3
M. Wt: 145.109
InChI Key: VWYHJCRJHOEEEK-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)pyridin-4-ol is a chemical compound with the molecular formula C6H5F2NO . It has a molecular weight of 145.11 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of pyridin-4-ols, such as this compound, can be achieved through a three-component reaction involving alkoxyallenes, nitriles, and carboxylic acids . This approach provides a flexible method for creating highly substituted pyridin-4-ol derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5F2NO/c7-6(8)5-3-4(10)1-2-9-5/h1-3,6H,(H,9,10) . This code provides a unique identifier for the compound and can be used to generate a 3D model of its molecular structure.


Chemical Reactions Analysis

The reaction of lithiated alkoxyallenes with nitriles and carboxylic acids constitutes a new and flexible three-component approach to highly substituted pyridin-4-ol derivatives . A four-component protocol leads to the corresponding pyridin-4-yl nonaflates that are extremely versatile precursors for subsequent synthetic steps, in particular for palladium-catalyzed processes .


Physical and Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Chemistry and Properties of Pyridine Derivatives

A study focuses on the variability in the chemistry and properties of pyridine derivatives, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, highlighting their preparation, properties, and applications in creating complex compounds. These compounds show significant interest due to their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity (Boča, Jameson, & Linert, 2011).

Environmental Impact and Degradation

Research on the microbial degradation of polyfluoroalkyl chemicals, including those containing fluorinated moieties similar to 2-(Difluoromethyl)pyridin-4-ol, discusses their widespread use, persistence in the environment, and the potential for degradation into less harmful products. This review suggests investigating key precursors for a better understanding of environmental fate and effects (Liu & Avendaño, 2013).

Synthetic Pathways and Catalyst Development

Another study emphasizes the importance of hybrid catalysts in synthesizing pyranopyrimidine cores, a structure of interest in medicinal chemistry. It reviews synthetic pathways and the application of diverse catalysts, including organocatalysts and nanocatalysts, for developing pyranopyrimidine derivatives, indicating the potential for this compound in catalytic and synthetic applications (Parmar, Vala, & Patel, 2023).

Safety and Hazards

The safety information for 2-(Difluoromethyl)pyridin-4-ol includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing fumes, mist, spray, and vapors .

Future Directions

The replacement of pyridine-N-oxide by 2-difluoromethylpyridine enhances the activity of the model compound, which could open a new path for bioisosteric replacement in drug discovery and development . This suggests that 2-(Difluoromethyl)pyridin-4-ol and its derivatives could have significant potential in future pharmaceutical research and development .

Properties

IUPAC Name

2-(difluoromethyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c7-6(8)5-3-4(10)1-2-9-5/h1-3,6H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYHJCRJHOEEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501125-75-3
Record name 2-(Difluoromethyl)pyridin-4-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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